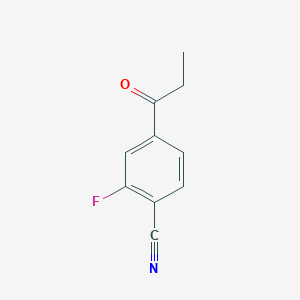

2-Fluoro-4-propionylbenzonitrile

Description

Contextualization within Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. nih.gov Fluorinated aromatic compounds are prevalent in a significant portion of marketed drugs and agrochemicals. bldpharm.comnih.gov The presence of a fluorine atom, as seen in 2-Fluoro-4-propionylbenzonitrile, confers several advantageous properties. Fluorine is the most electronegative element, and its substitution onto an aromatic ring can profoundly alter a molecule's electronic properties, stability, and reactivity. nih.govnih.gov

Key impacts of aromatic fluorination include:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes in the body. Replacing a hydrogen atom with fluorine at a potential metabolic site can block oxidation, thereby increasing the drug's half-life. bldpharm.com

Enhanced Bioavailability: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and transport across biological membranes. bldpharm.comgoogle.com

Binding Affinity: The fluorine atom can engage in favorable interactions with biological targets like enzymes and receptors, potentially increasing the potency of a drug.

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a molecule's solubility and interaction with its target.

The strategic placement of fluorine in aromatic building blocks like this compound is therefore a deliberate design choice to imbue target molecules with desirable pharmacokinetic and pharmacodynamic profiles. google.com

Significance of Nitrile and Carbonyl Functionalities in Synthetic Chemistry

The synthetic versatility of this compound is greatly enhanced by the presence of its nitrile and carbonyl (ketone) functionalities. Both groups are highly valuable in organic synthesis due to their predictable reactivity and ability to be transformed into a wide array of other functional groups.

The Nitrile Group (-C≡N): The nitrile, or cyano, group is a powerful tool for chemists. umich.edu It is considered a "masked" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. brimr.org The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. nih.gov This reactivity allows for a variety of important chemical transformations.

Table 2: Key Synthetic Transformations of the Nitrile Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Reduction | H₂, Metal Catalyst (e.g., Raney Nickel); or LiAlH₄ | Primary Amine (-CH₂NH₂) nih.govnih.gov |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) or Carboxamide (-CONH₂) umich.edu |

| Addition of Grignard Reagents | RMgX, followed by hydrolysis | Ketone (-C(=O)R) nih.gov |

| Cycloaddition | With other molecules | Heterocyclic compounds (e.g., pyridines, pyrimidines) |

The Carbonyl Group (C=O): The propionyl group of this compound contains a ketone, a type of carbonyl group. The carbonyl group is one of the most important functional groups in organic chemistry, central to the construction of countless natural and synthetic compounds. google.com Its importance stems from the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic site ripe for nucleophilic attack.

Table 3: Significance of the Carbonyl Functional Group

| Feature | Description |

| Reactivity | The electrophilic carbon atom readily undergoes nucleophilic addition, a foundational reaction for forming new carbon-carbon bonds. |

| Versatility | Carbonyl groups can be converted into a wide range of other functional groups, including alcohols (via reduction) and alkanes. |

| Acidity of α-Hydrogen | The hydrogens on the carbon adjacent to the carbonyl (the α-carbon) are acidic and can be removed to form enolates, which are powerful nucleophiles in their own right. |

| Biological Relevance | Carbonyl groups are ubiquitous in nature, found in sugars, hormones, and the building blocks of proteins. |

The dual presence of nitrile and carbonyl groups in this compound provides two distinct reactive handles, allowing chemists to perform sequential and selective modifications to build molecular complexity.

Overview of Research Significance and Academic Trajectory

The academic and industrial interest in this compound lies in its application as a key intermediate for the synthesis of high-value, biologically active molecules. Its trajectory is closely linked to the rise of targeted therapies in medicine, particularly in the development of kinase inhibitors.

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes. bldpharm.com Their dysregulation is a hallmark of many diseases, most notably cancer. As a result, protein kinase inhibitors have become a major class of therapeutic agents. Many of these inhibitors are complex heterocyclic molecules, and their synthesis requires carefully chosen building blocks.

This compound has been identified as a valuable precursor in the synthesis of kinase inhibitors targeting cancer and inflammatory diseases. While specific, publicly disclosed drug synthesis pathways directly starting from this exact compound are not always detailed, its structural motifs are found in patented and researched kinase inhibitors. For instance, related 2-fluoro-4-substituted benzonitriles are explicitly mentioned as intermediates for tyrosine kinase and protein kinase inhibitors. brimr.org The propionyl group can be used as a handle to construct larger, more complex side chains or to participate in cyclization reactions to form the core heterocyclic structures common in many kinase inhibitors.

The research trajectory for this compound and its analogs is therefore directed towards:

Drug Discovery: Serving as a foundational scaffold for creating libraries of novel compounds to be screened for inhibitory activity against various kinase targets. google.comnih.gov

Process Chemistry: Developing efficient and scalable synthesis routes to produce these intermediates for pharmaceutical development.

Medicinal Chemistry: Systematically modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

In essence, this compound is not an end product itself but a crucial starting point. Its value is realized in the complex and often proprietary molecules it helps to create, placing it firmly within the critical path of modern drug discovery and development.

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

2-fluoro-4-propanoylbenzonitrile |

InChI |

InChI=1S/C10H8FNO/c1-2-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 |

InChI Key |

WVODMJIHLZBTGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Propionylbenzonitrile

Strategies for Aromatic Ring Functionalization

Regioselective Introduction of Fluorine

The introduction of the fluorine atom is typically accomplished by starting with a commercially available, pre-fluorinated benzene (B151609) derivative. This approach circumvents the challenges associated with direct, late-stage fluorination, which can often lead to issues with regioselectivity and harsh reaction conditions.

A common starting material is a 2-fluoroaniline (B146934) or 2-fluorophenol (B130384) derivative. For instance, a synthetic route may begin with o-fluoroaniline, which is then further functionalized. google.com Another strategy involves starting with 3,4-difluoronitrobenzene, where one of the fluorine atoms is selectively replaced by another group, leaving the desired fluorine at what will become the 2-position. google.com This takes advantage of the differential reactivity of the fluorine atoms based on their position relative to the nitro group.

Alternatively, the classic Schiemann reaction provides a method for converting an arylamine into an aryl fluoride. orgsyn.org This involves the diazotization of an aniline (B41778) precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt. While effective, this method often requires stringent anhydrous conditions. Modern electrophilic fluorinating reagents, such as Selectfluor®, offer another possibility for direct fluorination, typically reacting at positions activated by electron-donating groups. mdpi.comnih.gov

Construction of the Nitrile Moiety

The nitrile group is a key functional handle and can be introduced onto the aromatic ring through several established methods. The choice of method often depends on the precursor available.

One of the most prominent methods is the Sandmeyer reaction . This reaction transforms an aryl diazonium salt, generated from the corresponding aniline, into the desired benzonitrile (B105546) using a copper(I) cyanide reagent. A patent for the synthesis of the related compound 2-fluoro-4-nitrobenzonitrile (B1302158) describes a process where 2-fluoro-4-nitroaniline (B181687) is first converted to 2-bromo-1-fluoro-4-nitrobenzene via a diazotization-bromination sequence, which is then followed by a cyanation step. google.com

Another widely used method is the Rosenmund-von Braun reaction , which involves the displacement of an aryl halide, typically a bromide, with a cyanide source. google.com Copper(I) cyanide is the classical reagent for this transformation, often requiring high temperatures and polar aprotic solvents like DMF or NMP. google.com This approach is particularly useful when a bromo-substituted precursor is readily accessible. For example, a synthetic route to 2-fluoro-5-formylbenzonitrile (B141211) starts with the cyanation of 3-bromo-4-fluoro-benzaldehyde using cuprous cyanide. chemicalbook.com

Incorporation of the Propionyl Group

The propionyl group is an acyl group, and its introduction is most commonly achieved via an electrophilic aromatic substitution known as the Friedel-Crafts acylation . numberanalytics.comsigmaaldrich.com In this reaction, an aromatic ring is treated with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com

A critical consideration for this reaction is the nature of the substituents already present on the aromatic ring. Electron-withdrawing groups, such as the nitrile group, deactivate the ring towards electrophilic substitution, making the Friedel-Crafts acylation significantly more difficult. youtube.com Therefore, a more viable strategy involves performing the acylation on a more reactive precursor, such as 3-fluorobromobenzene, prior to the introduction of the nitrile group. The fluorine and bromine atoms would direct the incoming propionyl group to the desired 4-position.

Multi-step Synthesis and Process Optimization

The synthesis of 2-Fluoro-4-propionylbenzonitrile is inherently a multi-step process, requiring the sequential application of the functionalization strategies discussed above. Process optimization focuses on maximizing yield, ensuring purity, and designing efficient reaction sequences.

Sequential Functional Group Transformations

A logical synthetic pathway for this compound can be designed by combining these reactions in a specific order. A plausible route is outlined below:

Route Example: From 3-Fluorobromobenzene

Friedel-Crafts Acylation: 3-Fluorobromobenzene is acylated with propionyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The ortho-fluoro and para-bromo directing effects synergize to install the propionyl group at the 4-position, yielding 1-(4-bromo-2-fluorophenyl)propan-1-one (B1288150).

Rosenmund-von Braun Cyanation: The resulting aryl bromide is then converted to the target nitrile. This is achieved by reacting 1-(4-bromo-2-fluorophenyl)propan-1-one with copper(I) cyanide in a high-boiling polar solvent to displace the bromine atom.

This sequence is advantageous because the Friedel-Crafts acylation is performed on a relatively activated ring (compared to a benzonitrile), and the final cyanation step is a reliable transformation.

| Step | Starting Material | Reagents | Product | Reaction Type |

| 1 | 3-Fluorobromobenzene | Propionyl chloride, AlCl₃ | 1-(4-bromo-2-fluorophenyl)propan-1-one | Friedel-Crafts Acylation |

| 2 | 1-(4-bromo-2-fluorophenyl)propan-1-one | CuCN, DMF/NMP | This compound | Rosenmund-von Braun Reaction |

Protective Group Chemistry in Complex Synthesis

In complex syntheses, it is sometimes necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. This is known as using a "protecting group". libretexts.org

In the synthesis of this compound, the ketone of the propionyl group could be sensitive to certain reagents. For example, if a synthetic route required the conversion of an aniline to a nitrile via a Sandmeyer reaction, the strongly acidic conditions and presence of nitrite (B80452) could potentially react with the ketone.

To prevent this, the ketone can be protected. A common strategy for protecting ketones is to convert them into an acetal or ketal . youtube.com This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, under acidic catalysis. The resulting cyclic ketal is stable to a wide range of reaction conditions, including those used in many nucleophilic and organometallic reactions. libretexts.org

Protection/Deprotection Scheme:

Protection: The ketone is reacted with ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

Reaction: The desired transformation is carried out on another part of the molecule.

Deprotection: The ketal is hydrolyzed back to the ketone using aqueous acid. youtube.com

Catalytic Approaches and Reaction Condition Refinement

The introduction of a propionyl group onto the 2-fluorobenzonitrile (B118710) scaffold is a key synthetic challenge. Catalytic methods are central to achieving this transformation efficiently. Two primary theoretical pathways are considered: Friedel-Crafts acylation and nucleophilic aromatic substitution (SNAr) or related cross-coupling reactions.

Friedel-Crafts Acylation: This classic method involves the electrophilic substitution of 2-fluorobenzonitrile using propionyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this approach is often hampered by the electronic properties of the substrate. The nitrile group is strongly deactivating, which makes the aromatic ring less susceptible to electrophilic attack, potentially leading to low yields.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling: A more viable strategy involves starting with a pre-functionalized benzonitrile, such as 4-bromo-2-fluorobenzonitrile. The bromine atom serves as a leaving group that can be replaced by a propionyl nucleophile. This can be achieved through a Grignard-type reaction using propionyl magnesium bromide or, more commonly in modern synthesis, through transition metal-catalyzed cross-coupling reactions.

Catalysts based on palladium are frequently employed for creating carbon-carbon bonds on aromatic rings. For instance, the synthesis of the related compound 2-fluoro-4-methylbenzonitrile (B33328) utilizes a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst. This suggests that a similar palladium-catalyzed cross-coupling reaction could be a highly effective method for synthesizing this compound. Optimizing catalyst choice, ligands, and reaction conditions such as temperature and solvent is crucial for maximizing conversion and yield.

| Synthetic Route | Key Reagents | Catalyst | Typical Conditions | Challenges & Refinements |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Fluorobenzonitrile, Propionyl chloride | AlCl₃ (Lewis Acid) | Reflux temperatures (e.g., 140–160°C) | Low yield due to deactivation of the aromatic ring by the nitrile group. Requires stoichiometric amounts of catalyst. |

| Nucleophilic Aromatic Substitution (SNAr) / Cross-Coupling | 4-Bromo-2-fluorobenzonitrile, Propionylating agent (e.g., Propionyl magnesium bromide) | Palladium complexes (e.g., Pd(PPh₃)₄) could be explored. | Anhydrous solvents (e.g., THF), controlled temperatures (-10°C to 0°C for Grignard-type). | Requires a pre-functionalized starting material. Catalyst optimization is key to high yields. |

Emerging Synthetic Pathways and Sustainability Considerations

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to design processes that are efficient, safe, and environmentally benign. This philosophy is influencing the development of new synthetic routes for compounds like this compound.

Development of Eco-Friendly Protocols

The development of eco-friendly protocols focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, this involves:

Moving Beyond Stoichiometric Reagents: Traditional Friedel-Crafts acylation requires large quantities of AlCl₃, which is hydrolyzed during workup, producing significant acidic waste. Catalytic approaches, especially those using highly efficient transition metals like palladium or copper, drastically reduce this inorganic waste stream. primescholars.com

Catalyst Selection: Research aims to replace traditional catalysts with more benign and recyclable alternatives. While palladium is effective, its cost and toxicity are concerns. The development of catalysts based on more abundant and less toxic metals is an active area of research.

Solvent Choice: The use of safer, recyclable, or biodegradable solvents is a key aspect of green chemistry. For example, replacing chlorinated solvents or volatile organic compounds (VOCs) with alternatives like water, supercritical fluids, or bio-based solvents is preferred. Recent advances in nitrile hydration, a related reaction, have shown success using ruthenium catalysts in solvents like tert-Butanol (tBuOH) under mild conditions, illustrating a trend toward greener reaction media. rug.nl

Efficiency in Atom Economy

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired final product. wordpress.comyoutube.com Reactions with high atom economy are inherently less wasteful. primescholars.com

Addition and Rearrangement Reactions are the most atom-economical, as they theoretically incorporate all reactant atoms into the product, achieving 100% atom economy. primescholars.com

Substitution and Elimination Reactions are less efficient as they inherently produce by-products, thus lowering the atom economy. primescholars.comscranton.edu

Analyzing the potential syntheses for this compound from this perspective is revealing:

Friedel-Crafts Acylation (Substitution):

Reactants: 2-Fluorobenzonitrile (C₇H₄FN) + Propionyl chloride (C₃H₅ClO)

Product: this compound (C₁₀H₈FNO)

By-product: Hydrogen Chloride (HCl)

This reaction is a substitution, and the atoms in the HCl by-product are wasted, leading to an atom economy significantly below 100%.

Hypothetical Addition Reaction (Idealized Pathway):

An ideal, though currently theoretical, pathway might involve a direct catalytic addition of a propionyl equivalent across a C-H bond of 2-fluorobenzonitrile. Such a C-H activation/functionalization reaction would be highly atom-economical, as it would generate no by-products.

The comparison highlights why there is a drive to develop new catalytic cycles that favor addition-like mechanisms over traditional substitution reactions.

| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Substitution (e.g., Friedel-Crafts) | A + B → C (Product) + D (By-product) | < 100% | A plausible but less efficient route due to the generation of by-products like HCl. primescholars.comlibretexts.org |

| Addition / Rearrangement | A + B → C (Product) | 100% | The ideal green chemistry pathway. Future research may focus on C-H activation to achieve this. primescholars.com |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Propionylbenzonitrile

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group known to participate in a variety of chemical transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the pi systems of the triple bond.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. This process can lead to the formation of various functional groups, including imines, amines, and ketones, upon subsequent hydrolysis. The specific outcomes of such reactions with 2-Fluoro-4-propionylbenzonitrile would be influenced by the electronic effects of the fluoro and propionyl substituents on the benzonitrile (B105546) ring.

Reductions and Oxidations

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Conversely, while direct oxidation of the nitrile group is less common, oxidative cleavage can occur under harsh conditions.

Cycloaddition Chemistry

Nitriles can participate as dipolarophiles in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. The feasibility and regioselectivity of such reactions with this compound would depend on the electronic and steric environment of the nitrile group.

Reactivity of the Propionyl Functionality

The propionyl group (-C(O)CH₂CH₃) introduces a reactive carbonyl center and an enolizable alpha-carbon, providing avenues for a range of chemical transformations.

Carbonyl-Centered Transformations

The carbonyl carbon of the propionyl group is electrophilic and susceptible to nucleophilic attack. This can lead to the formation of alcohols upon reduction (e.g., with sodium borohydride), or the addition of organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols. Other reactions at the carbonyl center could include the formation of imines, ketals, and other carbonyl derivatives.

Condensation Reactions

The propionyl group in this compound serves as a reactive ketone functional group, enabling it to participate in a variety of condensation reactions. These reactions are fundamental in organic synthesis for the construction of new carbon-carbon and carbon-nitrogen bonds, often leading to the formation of heterocyclic structures.

One of the primary applications of ketones in this context is in the synthesis of pyrazoles. The reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) is a classic method for pyrazole (B372694) synthesis. mdpi.comwikipedia.orgnih.gov For this compound, the propionyl group can react with hydrazine or its derivatives. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

Similarly, the propionyl group can be a precursor for the synthesis of pyrimidines. Pyrimidines are generally synthesized via the condensation of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with a compound containing an amidine moiety, like urea or guanidine. organic-chemistry.orgcreative-proteomics.com The reaction of this compound (after its conversion to a suitable 1,3-dicarbonyl derivative or α,β-unsaturated ketone) with an amidine would involve a sequence of addition and cyclization-condensation steps to form the pyrimidine (B1678525) ring system. organic-chemistry.orgpharmacy180.com

Below is a table outlining potential condensation reactions for this compound.

| Reagent | Heterocyclic Product | General Conditions |

| Hydrazine (N₂H₄) | 3-Ethyl-5-(3-fluoro-4-cyanophenyl)pyrazole | Acid or base catalysis, reflux in alcohol |

| Substituted Hydrazines | N-substituted Pyrazoles | Varies with substrate and catalyst |

| Urea (CH₄N₂O) | Substituted Pyrimidine | Requires prior modification of the ketone |

| Guanidine (CH₅N₃) | 2-Aminopyrimidine derivative | Requires prior modification of the ketone |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its three substituents: the fluorine atom, the propionyl group, and the nitrile group. These groups modulate the electron density of the aromatic ring and direct the regiochemical outcome of substitution reactions.

Influence of Fluorine and Propionyl Groups on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. youtube.com The substituents on the ring determine its reactivity (activation or deactivation) and the position of the incoming electrophile (directing effects). organicchemistrytutor.comlibretexts.org

Fluorine (-F): The fluorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect, -I), which deactivates the ring towards EAS. csbsju.edu However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (pi-donation, +R), which activates the ortho and para positions. csbsju.edu Because the inductive effect is generally stronger for halogens, fluorine is considered a deactivating, ortho-, para-directing group. libretexts.org

Propionyl Group (-C(O)CH₂CH₃): This is a meta-directing deactivating group. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density out of the ring and destabilizing the positively charged intermediate (sigma complex) formed during ortho and para attack. libretexts.org

Nitrile Group (-CN): Similar to the propionyl group, the nitrile group is a potent electron-withdrawing group and is meta-directing and deactivating.

The combined effect of these three substituents makes the aromatic ring of this compound highly deactivated towards electrophilic attack. Any substitution would be slow and require harsh reaction conditions. The directing effects are competitive. The fluorine directs ortho and para, while the propionyl and nitrile groups direct meta. Given the positions, the fluorine directs to positions 3 and 5. The propionyl group directs to positions 3 and 5. The nitrile group directs to position 3. Therefore, electrophilic substitution, if it occurs, is most likely to happen at position 3, which is meta to both the propionyl and nitrile groups and ortho to the fluorine atom.

Pathways for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring that bears a suitable leaving group. masterorganicchemistry.com The aromatic ring of this compound is well-suited for this reaction.

The presence of the strong electron-withdrawing propionyl and nitrile groups at the para and ortho positions, respectively, relative to the fluorine atom, significantly reduces the electron density of the ring. This makes the carbon atom attached to the fluorine (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack.

In SNAr reactions, fluorine is an excellent leaving group. Although the C-F bond is very strong, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this slow step and increasing the reaction rate. masterorganicchemistry.comstackexchange.com Consequently, the reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com

Radical Reactions and Aromatic Activation

While ionic reactions are more common for this substrate, the potential for radical reactions exists, particularly at the propionyl side chain. The methylene (B1212753) (-CH₂-) group adjacent to the carbonyl is in a benzylic-like position, which can be susceptible to radical halogenation, such as bromination using N-bromosuccinimide (NBS) under UV light or with a radical initiator. A patent for the synthesis of 2-fluoro-4-bromo benzyl bromide describes a light-induced bromination reaction on the methyl group of 2-fluoro-4-bromotoluene, indicating that radical halogenation on the side chain of such substituted benzenes is feasible. google.com This suggests that the ethyl group of this compound could undergo similar radical substitution reactions.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these reactions is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Investigation of Transition States

The investigation of transition states provides deep insight into the energy barriers and pathways of a chemical reaction. For the reactions involving this compound, mechanistic studies, often supported by computational chemistry, can elucidate these transient structures.

In the case of nucleophilic aromatic substitution (SNAr), the classical mechanism proceeds via a two-step addition-elimination pathway involving a distinct Meisenheimer intermediate. However, recent computational and experimental studies suggest that some SNAr reactions may in fact proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step through a single transition state. strath.ac.ukresearchgate.net For fluoroarenes, whether the reaction is stepwise or concerted can depend on the specific substrate and nucleophile. strath.ac.uk Computational studies using Density Functional Theory (DFT) can model the potential energy surface to distinguish between a stepwise pathway with two transition states and one intermediate, and a concerted pathway with a single transition state. researchgate.net A Hammett analysis for related concerted SNAr reactions of aryl fluorides has shown a positive reaction constant (ρ), indicating a buildup of negative charge on the aromatic ring in the transition state. nih.gov

For radical reactions, the transition state for hydrogen abstraction from the side chain would involve a three-center, three-electron arrangement between the incoming radical, the hydrogen atom being abstracted, and the carbon atom of the ethyl group.

Kinetic and Thermodynamic Analyses

A thorough review of available scientific literature reveals a notable absence of specific kinetic and thermodynamic studies focused on the chemical reactivity of this compound. While research into the synthesis and properties of various benzonitrile derivatives is an active area of chemical science, detailed mechanistic investigations, including kinetic and thermodynamic analyses, for this particular compound have not been reported in publicly accessible databases, peer-reviewed journals, or patent literature.

The reactivity of this compound is dictated by the interplay of its three key functional groups: the nitrile (-CN), the fluoro (-F), and the propionyl (-C(O)CH₂CH₃) groups, all attached to a benzene ring. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the meta-directing effect of the propionyl group, influences the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions. However, without experimental data, any discussion of specific reaction rates, activation energies, or equilibrium constants would be purely speculative.

Similarly, thermodynamic data, such as the enthalpy and entropy of formation or reaction, for this compound are not documented. Such data are crucial for understanding the feasibility and spontaneity of chemical processes involving this compound.

Due to the lack of specific research on this compound, no data tables for its kinetic and thermodynamic parameters can be provided at this time. Further experimental investigation is required to elucidate the chemical reactivity and mechanistic pathways of this compound.

Applications As a Versatile Synthetic Intermediate

A Precursor in the Synthesis of Complex Organic Scaffolds

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 2-Fluoro-4-propionylbenzonitrile a valuable starting material for the synthesis of a wide array of complex organic molecules. The fluorine atom can act as a directing group or be a site for nucleophilic aromatic substitution, while the propionyl and nitrile groups offer multiple avenues for chemical transformation.

Building Blocks for Heterocyclic Systems

The ketone and nitrile functionalities in this compound are ideal for constructing various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Pyrazoles: The 1,3-dicarbonyl-like nature of the propionyl group, after initial reaction at the ketone, makes it a suitable precursor for pyrazole (B372694) synthesis. Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole rings. For instance, the general Knorr pyrazole synthesis involves the reaction of a β-ketoester or a 1,3-diketone with a hydrazine, a reaction pathway that can be adapted for 4-acylbenzonitriles. youtube.com The resulting fluorinated and benzonitrile-substituted pyrazoles are of interest in medicinal chemistry.

Pyrimidines: The propionyl group can participate in condensation reactions to form pyrimidine (B1678525) rings. A common method involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a nitrogen-containing reagent like urea, thiourea, or guanidine. This compound can be converted to a chalcone via a Claisen-Schmidt condensation with an appropriate aldehyde. Subsequent cyclocondensation of this chalcone intermediate would yield highly substituted pyrimidine derivatives. frontiersin.orgresearchgate.net The synthesis of pyrimidine derivatives from chalcones is a well-established method for producing compounds with a wide range of biological activities. frontiersin.orggrowingscience.comnih.govthieme-connect.de

Thiophenes: The Gewald reaction offers a direct route to polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgorganic-chemistry.orgresearchgate.net This multicomponent reaction typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. The propionyl group of this compound can serve as the ketone component, reacting with a cyano-containing reagent and sulfur to afford a thiophene (B33073) ring fused or substituted with the fluorobenzonitrile moiety. Microwave-assisted Gewald reactions have been shown to improve reaction times and yields. wikipedia.org

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound:

| Heterocyclic System | Synthetic Approach | Key Reagents |

| Pyrazoles | Knorr Pyrazole Synthesis (adapted) | Hydrazine derivatives |

| Pyrimidines | Claisen-Schmidt Condensation followed by Cyclocondensation | Aromatic aldehydes, Urea/Thiourea/Guanidine |

| Thiophenes | Gewald Reaction | Active methylene nitriles, Elemental sulfur, Base |

Construction of Polyfunctional Aromatic Compounds

The fluorine and nitrile groups on the aromatic ring of this compound are amenable to various cross-coupling reactions, enabling the synthesis of complex polyfunctional aromatic compounds.

Suzuki-Miyaura Coupling: The fluorine atom, while generally a poor leaving group in nucleophilic aromatic substitution, can be activated for palladium-catalyzed cross-coupling reactions. More commonly, the corresponding aryl halide (e.g., bromo or iodo derivative) can be synthesized and then subjected to Suzuki-Miyaura coupling. This reaction, which couples an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds. mdpi.comnih.gov Starting from a halogenated derivative of this compound, a wide range of aryl or vinyl groups can be introduced at the 4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound can be coupled with various primary or secondary amines to introduce a diverse array of amino substituents. This reaction is particularly valuable for the synthesis of pharmaceutical intermediates. nih.gov

The following table illustrates the potential for creating polyfunctional aromatic compounds using cross-coupling reactions:

| Reaction | Functional Group Targeted | Reagents | Resulting Structure |

| Suzuki-Miyaura Coupling | Halogen (e.g., Br, I) | Organoboron compounds, Palladium catalyst, Base | Biaryl or vinyl-substituted benzonitrile (B105546) |

| Buchwald-Hartwig Amination | Halogen (e.g., Br, I) | Primary or secondary amines, Palladium catalyst, Base | Aryl amine derivative |

Utilization in Methodological Organic Chemistry Development

The unique combination of functional groups in this compound makes it a valuable substrate for the development and optimization of new synthetic methods.

The presence of a ketone, a nitrile, and a fluoro-substituted aromatic ring allows researchers to test the chemoselectivity and efficiency of new catalytic systems and reaction conditions. For example, a new reduction method could be tested for its ability to selectively reduce the ketone in the presence of the nitrile, or a new cross-coupling methodology could be evaluated for its tolerance of the acyl and cyano groups. The development of such selective transformations is a crucial aspect of modern organic synthesis.

Role in Material Science Precursor Synthesis (excluding material properties)

Fluorinated organic compounds often exhibit unique properties that make them suitable for applications in material science. This compound can serve as a precursor for the synthesis of more complex molecules that may find use as liquid crystals, polymers, or other advanced materials.

Computational and Theoretical Studies of 2 Fluoro 4 Propionylbenzonitrile

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds define the conformation of a molecule, which in turn influences its physical and chemical properties.

Quantum chemical calculations are instrumental in determining the most stable geometric structure of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry, providing accurate predictions of bond lengths, bond angles, and dihedral angles. For 2-Fluoro-4-propionylbenzonitrile, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. nih.gov The optimization process seeks the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule. The results of such calculations for substituted benzonitriles have been shown to be in good agreement with experimental data where available. derpharmachemica.comresearchgate.net

The presence of the propionyl group introduces conformational flexibility to the this compound molecule. The primary source of this flexibility is the rotation around the single bond connecting the carbonyl carbon to the aromatic ring. This rotation gives rise to different conformers with varying energies.

Theoretical studies on similar aromatic ketones have shown that the planarity of the carbonyl group with respect to the benzene (B151609) ring is a critical factor in determining the stability of the conformers. researchgate.net The conformational landscape can be explored by systematically rotating the dihedral angle of the propionyl group and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, allows for the identification of energy minima (stable conformers) and transition states (energy barriers) between them. researchgate.netmdpi.com

For this compound, it is expected that the most stable conformer would have the propionyl group lying in the plane of the benzene ring to maximize conjugation, although steric hindrance from the ortho-fluoro substituent could influence this. The rotational barrier would be the energy required to rotate the propionyl group out of this plane. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | Planar (Minimum) |

| 30° | 1.25 | Twisted |

| 60° | 3.50 | Twisted |

| 90° | 5.00 | Perpendicular (Transition State) |

Electronic Properties and Reactivity Prediction

The arrangement of electrons within a molecule is fundamental to its chemical reactivity. Computational methods provide a detailed picture of the electronic structure, enabling the prediction of how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). taylorandfrancis.com

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org For substituted aromatic compounds, the nature and position of the substituents significantly influence the energies of the frontier orbitals. taylorandfrancis.comajchem-a.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 6.30 |

The distribution of electron density in a molecule is rarely uniform. Some atoms or regions of the molecule will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated and visualized using computational methods.

An electrostatic potential (ESP) map is a particularly useful tool for visualizing the charge distribution on the surface of a molecule. walisongo.ac.id The ESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would be expected to show a negative potential around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group due to the high electronegativity of these atoms. The fluorine atom would also contribute to a region of negative potential. Regions of positive potential would likely be found on the hydrogen atoms of the benzene ring. walisongo.ac.idresearchgate.net

By combining the insights from FMO theory and electrostatic potential mapping, it is possible to predict the most likely sites for chemical reactions on the this compound molecule. pku.edu.cn

For electrophilic aromatic substitution, the incoming electrophile will seek out regions of high electron density on the benzene ring. The directing effects of the substituents on the ring are crucial in determining the position of attack. The cyano (-CN) and propionyl (-COC2H5) groups are electron-withdrawing and are generally meta-directing deactivators. The fluoro (-F) group is also electron-withdrawing via induction but can donate electron density through resonance, making it an ortho-, para-directing deactivator. The interplay of these effects would need to be carefully analyzed, but the positions ortho and meta to the activating fluoro group and meta to the deactivating groups would be considered. youtube.comlibretexts.org

For nucleophilic attack, the most likely targets are the electron-deficient carbon atoms. In this compound, the carbonyl carbon of the propionyl group and the carbon atom of the cyano group are expected to be highly electrophilic and therefore susceptible to attack by nucleophiles. The carbon atom of the benzene ring attached to the fluorine atom could also be a site for nucleophilic aromatic substitution, facilitated by the electron-withdrawing groups on the ring.

Spectroscopic Property Simulations for Structural Elucidation

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific data or research findings are available.

Theoretical Infrared (IR) and Raman Spectroscopy

No specific data or research findings are available.

Reaction Mechanism Modeling and Energetics

Potential Energy Surface Exploration

No specific data or research findings are available.

Activation Energy Calculations for Key Reactions

No specific data or research findings are available.

Advanced Analytical Characterization Techniques for 2 Fluoro 4 Propionylbenzonitrile and Its Derivatives

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography is indispensable for separating 2-Fluoro-4-propionylbenzonitrile from starting materials, by-products, impurities, and its own derivatives, as well as for quantifying its purity. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely applicable method for the analysis of this compound. The technique separates compounds based on their hydrophobicity.

Method Development Insights: A typical RP-HPLC method involves a non-polar stationary phase (like C18) and a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) is effective. researchgate.netpensoft.net The pH of the buffer can be adjusted to optimize the retention and peak shape. pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be used for simple purity checks, while gradient elution, with a changing mobile phase composition, is superior for separating complex mixtures containing impurities with a wide range of polarities. researchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector, set at a wavelength where the benzonitrile (B105546) chromophore exhibits maximum absorbance, typically in the range of 220-260 nm. pensoft.netpensoft.net

For separating this compound from its potential derivatives, such as the corresponding secondary alcohol (formed by reduction of the ketone), the difference in polarity is key. The more polar alcohol derivative would elute earlier than the parent ketone under typical RP-HPLC conditions.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

| Parameter | Condition | Purpose |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interactions. pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | Elutes the compound from the column; buffer controls ionization. researchgate.net |

| Elution Mode | Isocratic | Ensures consistent retention times for routine purity analysis. pensoft.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects resolution. pensoft.net |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. pensoft.net |

| Detection | UV at 225 nm | Quantifies the analyte based on its absorbance of UV light. pensoft.net |

| Injection Vol. | 20 µL | Standard volume for introducing the sample into the system. pensoft.net |

Gas Chromatography (GC) Techniques and Derivatization Strategies

Gas chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net While this compound may be sufficiently volatile for direct GC analysis, its polarity due to the ketone and nitrile functional groups can lead to peak tailing and interaction with the GC column. To overcome these issues and enhance thermal stability, derivatization is often employed. research-solution.comgcms.cz

Derivatization Strategies: Derivatization chemically modifies the analyte to make it more suitable for GC analysis by increasing its volatility and reducing its polarity. research-solution.com For the propionyl (ketone) group in this compound, several strategies can be used:

Oxime Formation: The ketone can be reacted with an o-alkylhydroxylamine reagent, such as O-methylhydroxylamine HCl, to form a more volatile and stable oxime derivative. gcms.cz

Pentafluorobenzyl (PFB) Derivatization: For enhanced sensitivity with an electron capture detector (ECD), reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) can be used to derivatize the carbonyl group. research-solution.comnih.gov

Silylation: While primarily used for active hydrogens (like in alcohols or amines), silylation reagents might be used if analyzing derivatives of this compound, such as its reduced alcohol form. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common. sigmaaldrich.com

The choice of GC column is also critical. A semi-polar column, such as one containing 6%-cyanopropylphenyl-94%-dimethyl polysiloxane, can provide good separation for compounds with mixed polarity like benzonitrile derivatives. nih.gov

Table 2: Common Derivatization Reagents for the Ketone Group in GC Analysis

| Reagent Class | Specific Reagent Example | Target Functional Group | Resulting Derivative |

| Alkylation/Oximation | O-Methylhydroxylamine HCl | Ketone (Carbonyl) | Methoxyamine |

| Acylation (Fluorinated) | PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) | Ketone (Carbonyl) | PFB-Oxime |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohol (for derivatives) | Trimethylsilyl (TMS) Ether |

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is used to determine the molecular structure of this compound and confirm its identity. Each technique provides a unique piece of the structural puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides detailed information about the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the ethyl protons of the propionyl group. The aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The ethyl group would present as a quartet and a triplet.

¹³C NMR: The carbon NMR spectrum would reveal all unique carbon atoms, including the nitrile carbon (C≡N), the ketone carbonyl carbon (C=O), and the aromatic carbons. The signals for the aromatic carbons bonded to or near the fluorine atom would show characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum would show a single signal (as there is one fluorine atom), likely a multiplet due to coupling with adjacent aromatic protons.

2D NMR (COSY, HSQC, HMBC): These advanced techniques establish connectivity. COSY (Correlation Spectroscopy) identifies H-H coupling networks. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, for instance, by connecting the ethyl protons to the carbonyl carbon and the aromatic ring.

Table 3: Predicted NMR Chemical Shifts (δ) and Couplings for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Key Couplings | Structural Information |

| ¹H NMR | ~7.8-8.1 | Multiplets | Aromatic protons, influenced by F, CN, and COR groups. |

| ~3.1 | Quartet (q), J ≈ 7.2 Hz | -CH₂- protons of the propionyl group. | |

| ~1.2 | Triplet (t), J ≈ 7.2 Hz | -CH₃ protons of the propionyl group. | |

| ¹³C NMR | ~195 | Singlet or small multiplet (due to long-range C-F coupling) | Ketone carbonyl carbon (C=O). |

| ~165 | Doublet (d), ¹JCF ≈ 255 Hz | Aromatic carbon directly bonded to fluorine (C-F). | |

| ~115-140 | Multiplets (some with C-F coupling) | Other aromatic carbons and the carbon attached to the CN group. | |

| ~117 | Singlet | Nitrile carbon (C≡N). | |

| ~32 | Singlet | -CH₂- carbon of the propionyl group. | |

| ~8 | Singlet | -CH₃- carbon of the propionyl group. | |

| ¹⁹F NMR | ~ -105 to -115 | Multiplet | Fluorine atom coupled to ortho and meta protons. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A sharp, intense band around 2230 cm⁻¹ corresponds to the C≡N nitrile stretch. A strong, sharp absorption around 1690 cm⁻¹ is indicative of the C=O stretch of the aryl ketone. The C-F bond would show a strong band in the 1250-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would appear at ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also strong and sharp in the Raman spectrum. The aromatic ring vibrations are often more prominent in Raman than in IR. The C=O stretch is typically weaker in Raman compared to IR. This complementarity helps in a more confident assignment of vibrational modes. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2230 (Strong, Sharp) | ~2230 (Strong, Sharp) |

| Ketone (C=O) | Stretch | ~1690 (Strong, Sharp) | ~1690 (Medium) |

| Aromatic (C=C) | Stretch | ~1600, ~1500, ~1450 (Variable) | ~1600 (Strong) |

| Alkyl (C-H) | Stretch | ~2980, ~2870 (Medium) | ~2980, ~2870 (Medium) |

| Carbon-Fluorine (C-F) | Stretch | ~1250-1100 (Strong) | Weak |

Mass Spectrometry (MS) for Molecular Integrity Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₈FNO), the exact mass can be calculated and compared with the measured mass from a high-resolution mass spectrometer (HRMS) to confirm the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion will then undergo fragmentation. Key expected fragments for this compound would include:

Loss of the ethyl group ([M-29]⁺) to form a stable acylium ion.

Loss of the entire propionyl group ([M-57]⁺) to yield a fluorobenzonitrile radical cation.

Cleavage of the carbonyl group via loss of carbon monoxide ([M-28]⁺˙).

Analysis of these fragments allows for the confirmation of the different structural components of the molecule, verifying its molecular integrity. nist.gov

Table 5: Expected Mass Spectrometry Fragments for this compound

| m/z (Nominal Mass) | Proposed Ion Structure | Fragmentation Pathway |

| 177 | [C₁₀H₈FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M-C₂H₅]⁺ | Loss of the ethyl radical from the propionyl group. |

| 120 | [M-C₃H₅O]⁺˙ | Loss of the propionyl radical. |

| 149 | [M-CO]⁺˙ | Loss of neutral carbon monoxide. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, conformational details, and intermolecular interactions that govern the packing of molecules in the solid state. For this compound, which exists as a crystalline solid, single-crystal X-ray diffraction would yield a wealth of structural data, offering unparalleled insight into its solid-state characteristics. osu.edu

Although a specific crystal structure for this compound has not been publicly reported, the principles of X-ray crystallography allow for a detailed prediction of the structural information that could be obtained. The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. ssbodisha.ac.in

Key Structural Insights from X-ray Crystallography:

If a single crystal of this compound were to be analyzed, the following key parameters would be determined:

Molecular Conformation: The precise geometry of the molecule, including the planarity of the benzene (B151609) ring and the orientation of the propionyl and nitrile substituents relative to the ring, would be established. The torsion angles defining the conformation of the propionyl group would be of particular interest.

Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-C, C-H, C=O, C≡N, C-F) and the angles between them would be measured with high precision. This data is fundamental for understanding the electronic effects of the substituents on the aromatic ring.

Intermolecular Interactions: The analysis would reveal the non-covalent interactions that stabilize the crystal lattice. In the case of this compound, one would anticipate the presence of several types of interactions, such as:

Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds involving the aliphatic protons of the propionyl group and the oxygen of the carbonyl and the nitrogen of the nitrile group, respectively, are likely to play a significant role in the crystal packing.

Halogen Bonding: The fluorine atom could participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

Unit Cell Parameters and Space Group: The dimensions of the unit cell (the basic repeating unit of the crystal) and the symmetry operations of the space group would be determined, providing a complete description of the crystal's symmetry and packing arrangement. jeeadv.ac.in

Hypothetical Crystallographic Data for this compound:

The following table is a representative example of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of this compound. The values are hypothetical and serve to illustrate the expected parameters.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₈FNO |

| Formula Weight | 177.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 98.5° |

| Volume | 815.4 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.445 g/cm³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 368 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 6200 |

| Independent reflections | 1850 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Structural Analysis of Derivatives:

X-ray crystallographic studies of derivatives of this compound would be invaluable for understanding structure-property relationships. For instance, comparing the crystal structures of a series of 2-fluoro-4-acylbenzonitriles with varying acyl chain lengths could reveal how this modification influences the crystal packing and intermolecular interaction motifs. Similarly, the study of derivatives where the fluorine atom is replaced by other halogens could provide systematic data on the role of halogen bonding in directing the solid-state assembly of these molecules. nih.gov Such comparative studies are crucial for crystal engineering and the rational design of materials with specific solid-state properties.

Future Research Directions and Outlook

Exploration of Untapped Synthetic Potential

The future synthesis of 2-Fluoro-4-propionylbenzonitrile and its derivatives could focus on developing novel, efficient, and scalable synthetic methodologies. While specific routes to this exact molecule are not established, its synthesis can be envisioned through the adaptation of known transformations. Future research could explore:

Novel Acylation Strategies: Developing regioselective Friedel-Crafts acylation reactions on fluorobenzonitrile precursors will be a key area. Research into milder catalysts and conditions could improve yields and reduce the formation of unwanted isomers.

Cross-Coupling Methodologies: The use of modern cross-coupling reactions, such as Suzuki or Stille couplings, could be investigated to introduce the propionyl group or to build the aromatic core with the desired substitution pattern already in place.

Flow Chemistry Synthesis: Continuous flow processes could offer a safer and more efficient alternative to traditional batch synthesis, particularly for reactions involving potentially hazardous reagents. This approach could facilitate scalability for any future industrial applications.

Enantioselective Synthesis: For derivatives of this compound that may have chiral centers, the development of enantioselective synthetic routes will be crucial for investigating the biological activity of individual stereoisomers.

| Potential Synthetic Route | Key Precursors | Potential Advantages |

| Friedel-Crafts Acylation | 2-Fluorobenzonitrile (B118710), Propionyl chloride | Direct, potentially high-yielding |

| Cross-Coupling Reactions | Halogenated fluorobenzonitriles, Organometallic propionyl reagents | High functional group tolerance, modular |

| Flow Chemistry | Various precursors | Enhanced safety, scalability, and control |

Integration into Emerging Areas of Chemical Innovation

The unique combination of functional groups in this compound positions it as a promising candidate for application in several cutting-edge areas of chemical science.

Medicinal Chemistry: Fluorinated compounds and those containing nitrile groups are prevalent in pharmaceuticals. nih.govrsc.org The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. sci-hub.box Future research could explore this compound as a scaffold for developing new therapeutic agents, potentially targeting enzymes or receptors where its specific electronic and steric properties are advantageous.

Agrochemicals: The development of new herbicides, fungicides, and insecticides often involves fluorinated aromatic compounds. researchgate.net The structural motifs present in this compound could be explored for the design of novel crop protection agents with improved efficacy and environmental profiles.

Materials Science: Benzonitrile (B105546) derivatives are used in the synthesis of advanced materials, including liquid crystals and high-performance polymers. The introduction of fluorine can modify the electronic and physical properties of these materials. Research could focus on incorporating this compound into new materials with unique optical, electronic, or thermal properties.

| Area of Innovation | Potential Application of this compound | Key Functional Groups |

| Medicinal Chemistry | Scaffold for novel drug candidates | Fluorine, Nitrile |

| Agrochemicals | Development of new pesticides | Fluorine, Aromatic Ring |

| Materials Science | Synthesis of liquid crystals and polymers | Benzonitrile, Fluorine |

Computational Chemistry-Driven Design and Discovery

Computational chemistry and molecular modeling will likely play a pivotal role in guiding the future exploration of this compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of the molecule. utexas.eduderpharmachemica.commdpi.com This can provide insights into its reactivity, stability, and potential interactions with biological targets.

Virtual Screening: If a biological target is identified, computational docking studies could be used to predict the binding mode and affinity of this compound and its virtual derivatives, accelerating the discovery of potential drug candidates.

Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of potential synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Development of Novel Analytical Platforms

As research into this compound progresses, the development of specialized analytical methods for its detection, characterization, and quantification will be essential.

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry would be employed, the presence of fluorine allows for the use of ¹⁹F NMR spectroscopy. wikipedia.org This technique is highly sensitive and can provide detailed information about the electronic environment of the fluorine atom, which can be useful for studying its interactions with other molecules.

Chromatographic Methods: The development of robust HPLC and GC methods will be necessary for the purification and analysis of this compound and its derivatives. Chiral chromatography methods will be required for the separation of enantiomers if chiral derivatives are synthesized.

Specialized Detection Methods: For applications in biological systems or environmental studies, highly sensitive detection methods, such as those based on mass spectrometry coupled with liquid chromatography (LC-MS), will need to be developed and validated.

| Analytical Technique | Application for this compound |

| ¹⁹F NMR Spectroscopy | Structural elucidation and interaction studies |

| Chiral Chromatography | Separation of stereoisomers |

| LC-MS/MS | Ultrasensitive quantification in complex matrices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.